molecular formula C9H10F3NO4 B1492851 (E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2098156-74-0

(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1492851
CAS No.: 2098156-74-0
M. Wt: 253.17 g/mol
InChI Key: MIONLKJWZJKMFI-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid is a high-purity chemical reagent designed for research and development applications. Its structure incorporates a but-2-enoic acid backbone, a scaffold known for its versatility in synthetic chemistry and as a building block for biologically active molecules . The azetidine ring, a saturated four-membered nitrogen heterocycle, is substituted with a methoxy and a trifluoromethyl group, which can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable moiety in medicinal chemistry . This compound is presented as a research tool for use in discovery chemistry. Potential applications include serving as a synthetic intermediate in the development of novel pharmaceutical candidates, as a building block in polymer science, or as a standard in analytical method development. The presence of the carboxylic acid and the electron-withdrawing amide group makes it a suitable candidate for forming various derivatives, including organometallic complexes for catalytic or material science studies . Researchers can leverage this compound to explore structure-activity relationships, particularly the role of the rigid azetidine scaffold and the trifluoromethyl group, which is often used as a bioisostere for other functional groups to optimize potency and pharmacokinetic profiles . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-4-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO4/c1-17-8(9(10,11)12)4-13(5-8)6(14)2-3-7(15)16/h2-3H,4-5H2,1H3,(H,15,16)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIONLKJWZJKMFI-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CN(C1)C(=O)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CN(C1)C(=O)/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical steps include:

  • Functionalization of 4-methoxy-3-(trifluoromethyl)aniline to introduce azetidine ring structures via cyclization reactions.
  • Methoxylation at the 3-position of the azetidine ring.
  • Introduction of the trifluoromethyl group either by starting from trifluoromethyl-substituted precursors or by trifluoromethylation reactions during ring formation.

This intermediate is crucial due to the electron-withdrawing trifluoromethyl group and electron-donating methoxy group, which influence reactivity and stability.

Preparation of the (E)-4-oxobut-2-enoic Acid Fragment

The α,β-unsaturated keto acid fragment, (E)-4-oxobut-2-enoic acid, is typically prepared or sourced as monomethyl fumarate or related derivatives. These compounds are well-known and can be activated for coupling reactions using carbodiimide chemistry or uronium salt reagents.

Coupling Methodology for Final Compound Formation

The coupling of the azetidine amine to the (E)-4-oxobut-2-enoic acid fragment is performed under mild conditions to preserve the stereochemistry (E-configuration) and prevent side reactions.

Common reaction conditions include:

Parameter Details
Activation reagent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) or HATU/HOAT
Catalyst 4-N,N-dimethylaminopyridine (DMAP) (catalytic amount)
Solvent Dichloromethane (DCM), sometimes with co-solvents like DMF
Temperature 0 °C to room temperature
Reaction time 1 hour to several hours
Work-up Saturated aqueous sodium bicarbonate extraction, organic phase drying
Purification Silica gel column chromatography with DCM:MeOH mixtures
Typical yield 60-62%

Reaction mechanism:

  • The carboxylic acid is activated by carbodiimide or uronium salt to form an active ester intermediate.
  • The azetidine amine nucleophilically attacks the activated ester, forming the amide bond.
  • DMAP catalyzes the acylation by increasing the electrophilicity of the activated acid intermediate.

Example experimental procedure excerpt:

Monomethyl fumarate (29 mg), HATU (84 mg), and HOAT (30 mg) were dissolved in 2 mL of DCM/DMF (4:1) with DIEA (66 μL) added. After stirring for 10 minutes at room temperature, 74 mg of the azetidine intermediate was added. The mixture was stirred for 1 hour at room temperature, then quenched with saturated sodium bicarbonate and extracted with DCM. The organic layer was dried and purified by silica gel chromatography to afford the target compound in 62% yield.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Azetidine intermediate prep From 4-methoxy-3-(trifluoromethyl)aniline precursor Not specified Multi-step cyclization and substitution
Acid activation EDAC or HATU/HOAT, DMAP, DCM/DMF, 0 °C to RT - Carbodiimide or uronium salt activation
Coupling reaction Azetidine amine + activated acid, RT, 1 hour 60-62 Silica gel purification, mild conditions

Research Findings and Considerations

  • The use of carbodiimide chemistry (EDAC) with catalytic DMAP in dichloromethane at low temperature provides efficient coupling with moderate to good yields (~60%).
  • The trifluoromethyl and methoxy substituents on the azetidine ring influence the nucleophilicity of the amine and the stability of the intermediate, necessitating mild reaction conditions to avoid side reactions.
  • Purification by silica gel chromatography with low polarity solvent mixtures (DCM:MeOH 70:1) is effective for isolating the pure product.
  • The stereochemistry of the α,β-unsaturated acid is preserved under these conditions, maintaining the (E)-configuration essential for biological activity.
  • Alternative coupling reagents like HATU/HOAT can be used to improve activation efficiency and yields.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methanol or methoxide ion for methoxylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

(a) Piperidine Analogs

  • Example: (E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS: 1995793-16-2) Structural Differences: Replaces azetidine with a six-membered piperidine ring and a difluoromethyl group. Impact:
  • Electron-Withdrawing Groups : Difluoromethyl (–CF₂H) is less electronegative than trifluoromethyl (–CF₃), leading to weaker hydrogen-bonding interactions and altered solubility profiles.
    • Biological Relevance : Piperidine derivatives are common in pharmaceuticals but may exhibit faster metabolic clearance due to reduced steric protection .

(b) Pyrazole Analogs

  • Example: (E)-4-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-enoic acid Structural Differences: Substitutes azetidine with a pyrazole ring containing methyl, phenyl, and ketone groups. Impact:
  • Hydrogen Bonding : Pyrazole’s nitrogen atoms enable strong hydrogen bonds, enhancing binding affinity to polar enzyme pockets.
  • Steric Effects : Bulky phenyl and methyl groups may hinder access to hydrophobic binding sites compared to the compact azetidine .

Aromatic Substituents

  • Example 1: (E)-4-Oxo-4-(p-tolyl)but-2-enoic acid Structural Differences: Replaces azetidine with a p-tolyl (methyl-substituted phenyl) group. Impact:
  • π-π Interactions : The aromatic ring facilitates stacking interactions in hydrophobic environments, beneficial for targeting enzymes with aromatic residues.
  • Example 2: (Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid Structural Differences: Fluorine atom on the phenyl ring vs. trifluoromethyl on azetidine. Impact:
  • Electronegativity: Fluorine’s inductive effects enhance acidity of the carboxylic acid (pKa ~2.5 vs. ~4.5 for non-fluorinated analogs), affecting ionization and solubility .

Functional Group Modifications

  • Example: (E)-4-((2-(Methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid Structural Differences: Thiophene ring with methoxycarbonyl and methyl groups replaces azetidine. Impact:
  • Metabolism : Thiophene rings are prone to oxidative metabolism, reducing half-life compared to azetidine-containing compounds .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Type logP*
Target Compound C₁₀H₁₁F₃NO₄ 274.19 –CF₃, –OCH₃ Azetidine 1.8
(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-... C₁₀H₁₃F₂NO₃ 233.21 –CF₂H Piperidine 1.2
(E)-4-Oxo-4-(p-tolyl)but-2-enoic acid C₁₁H₁₀O₃ 190.20 –C₆H₄–CH₃ None 2.1
(E)-4-((1,5-Dimethyl-3-oxo-2-phenyl-... C₁₆H₁₇N₃O₅ 331.33 –CH₃, –C₆H₅, –C=O Pyrazole 2.5

*Predicted using fragment-based methods.

Biological Activity

(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid is a synthetic compound notable for its unique structural features, including a trifluoromethyl group and an azetidine ring. This compound has garnered attention in various fields such as medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The compound's IUPAC name is (E)-4-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-4-oxobut-2-enoic acid, with a molecular formula of C9H10F3NO4 and a molecular weight of 251.18 g/mol. Its structure is characterized by the following key features:

Feature Description
Trifluoromethyl Group Enhances lipophilicity and bioactivity
Azetidine Ring Contributes to the compound's structural diversity
Butenoic Acid Moiety Implicated in various biological interactions

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the azetidine ring, introduction of the trifluoromethyl group, methoxylation, and construction of the butenoic acid moiety. The synthetic route may include:

  • Formation of Azetidine Ring : Cyclization reaction involving suitable amines.
  • Trifluoromethyl Introduction : Using reagents like trifluoromethyl iodide.
  • Methoxylation : Nucleophilic substitution with methanol.
  • Butenoic Acid Formation : Aldol condensation followed by oxidation.

Biological Activity

Research into the biological activity of this compound suggests potential therapeutic applications:

Anticancer Activity

Studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Mechanisms may involve the modulation of key signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

Preliminary investigations have suggested that this compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

The precise mechanism of action remains under investigation, but it is hypothesized that the compound interacts with specific enzymes or receptors, thereby influencing cellular pathways related to inflammation and cancer progression.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • In Vitro Studies : Cell line assays have demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
  • In Vivo Studies : Animal models have shown promising results in reducing tumor size and enhancing survival rates when treated with this compound.

Data Summary Table

Study Type Findings Reference
In VitroInduced apoptosis in cancer cell lines
In VivoReduced tumor size in murine models
MechanisticModulated inflammatory cytokine levels

Q & A

Q. What are the recommended synthetic routes for (E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling reactions between azetidine derivatives and α,β-unsaturated carbonyl intermediates. For example:

Azetidine precursor preparation : React 3-methoxy-3-(trifluoromethyl)azetidine with a protected carbonyl group under basic conditions .

Conjugate addition : Introduce the α,β-unsaturated acid moiety via Michael addition or Wittig reaction, ensuring stereochemical control of the (E)-configuration .

Deprotection : Use acidic hydrolysis (e.g., HCl/THF) to remove protecting groups and isolate the final product.
Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and catalysts (e.g., DMAP for acylation) to improve yield and purity. Monitor intermediates via TLC and LC-MS .

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical?

Methodological Answer: Use a multi-technique approach:

  • NMR : 1H^1H and 13C^{13}C NMR to verify the azetidine ring, trifluoromethyl group (δ60\delta \sim -60 ppm in 19F^{19}F NMR), and (E)-configuration of the double bond (coupling constant J=1216J = 12–16 Hz for trans protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 310.0825 for C10_{10}H12_{12}F3_{3}NO4_{4}).
  • X-ray Crystallography : For absolute stereochemical confirmation, employ SHELXL for refinement of crystal structures .

Advanced Research Questions

Q. What strategies resolve contradictions in biochemical activity data for this compound, particularly in enzyme inhibition assays?

Methodological Answer: Contradictions may arise from assay conditions or target specificity. Address these by:

Dose-response validation : Repeat assays across a wider concentration range (e.g., 0.1–100 µM) to confirm IC50_{50} consistency .

Off-target screening : Use proteome-wide profiling (e.g., kinase panels) to rule out non-specific binding.

Structural analogs : Compare activity of (E) vs. (Z) isomers or azetidine-modified derivatives to identify pharmacophore requirements .

Computational docking : Perform molecular dynamics simulations to assess binding mode stability in active sites (e.g., human thymidylate synthase) .

Q. How does hydrogen-bonding propensity influence the crystallographic packing and solubility of this compound?

Methodological Answer: The compound’s trifluoromethyl and carbonyl groups dominate intermolecular interactions:

  • Hydrogen-bond analysis : Use graph-set notation (e.g., D(2)\mathbf{D}(2) motifs for carboxylic acid dimers) to map packing patterns .
  • Solubility modulation : Introduce co-crystallizing agents (e.g., nicotinamide) to disrupt strong COOH···N hydrogen bonds, improving aqueous solubility .
  • Thermal analysis : DSC/TGA to correlate melting points (observed vs. predicted) with crystal lattice stability .

Q. What computational methods predict the metabolic stability of this compound in biological systems?

Methodological Answer: Combine in silico tools:

  • ADMET prediction : Use SwissADME to estimate CYP450 metabolism and plasma protein binding .
  • Metabolite identification : Run density functional theory (DFT) calculations to predict oxidation sites (e.g., azetidine ring opening or β-oxo acid degradation) .
  • MD simulations : Assess binding to serum albumin or cellular membranes to evaluate bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.